molecular formula C20H19ClN4O5 B297547 2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide

2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide

Cat. No.: B297547
M. Wt: 430.8 g/mol
InChI Key: FBHGDQDEVRWOCT-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide is a chemical compound that is widely used in scientific research. This compound is commonly referred to as "compound X" in literature, and it is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and other diseases.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. In addition, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its wide range of potential applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it useful for a variety of research studies. However, one of the main limitations of using compound X is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for research on compound X. One area of research could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential use in the treatment of obesity and metabolic disorders. Finally, research could also focus on developing new synthesis methods for compound X that are more efficient and cost-effective.

Synthesis Methods

Compound X is synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-chlorophenol, which is then reacted with 2-bromoacetic acid to form 2-(4-chlorophenoxy)acetic acid. The next step involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide. This compound is then reacted with 4-cyanomethoxy-3-methoxybenzaldehyde to form the final product, 2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide.

Scientific Research Applications

Compound X is widely used in scientific research to investigate its potential applications in medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of diabetes, obesity, and neurodegenerative diseases.

Properties

Molecular Formula

C20H19ClN4O5

Molecular Weight

430.8 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-[4-(cyanomethoxy)-3-methoxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C20H19ClN4O5/c1-28-18-10-14(2-7-17(18)29-9-8-22)11-24-25-19(26)12-23-20(27)13-30-16-5-3-15(21)4-6-16/h2-7,10-11H,9,12-13H2,1H3,(H,23,27)(H,25,26)/b24-11+

InChI Key

FBHGDQDEVRWOCT-BHGWPJFGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl)OCC#N

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl)OCC#N

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl)OCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.